BenchChemオンラインストアへようこそ!

N-(2-methylphenyl)morpholine-4-carbothioamide

X-ray crystallography thiourea conformation structure-based drug design

N-(2-Methylphenyl)morpholine-4-carbothioamide (CAS 108747-42-8), also designated Fr13509, is an ortho-tolyl-substituted morpholine-4-carbothioamide fragment (C12H16N2OS, MW 236.33 g/mol). It belongs to the class of unsymmetrically N-substituted thioureas and has been formally characterized by single-crystal X-ray diffraction, confirming its molecular geometry and hydrogen-bonding network.

Molecular Formula C12H16N2OS
Molecular Weight 236.33
CAS No. 108747-42-8
Cat. No. B2645074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)morpholine-4-carbothioamide
CAS108747-42-8
Molecular FormulaC12H16N2OS
Molecular Weight236.33
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=S)N2CCOCC2
InChIInChI=1S/C12H16N2OS/c1-10-4-2-3-5-11(10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16)
InChIKeyGYUXEKCEGBXHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylphenyl)morpholine-4-carbothioamide (CAS 108747-42-8): A Structurally Validated Thiourea Fragment for Targeted Library Design and Antiviral Probe Development


N-(2-Methylphenyl)morpholine-4-carbothioamide (CAS 108747-42-8), also designated Fr13509, is an ortho-tolyl-substituted morpholine-4-carbothioamide fragment (C12H16N2OS, MW 236.33 g/mol) . It belongs to the class of unsymmetrically N-substituted thioureas and has been formally characterized by single-crystal X-ray diffraction, confirming its molecular geometry and hydrogen-bonding network [1]. The compound has recently gained attention as a validated protein-binding fragment in a large-scale crystallographic screen against SARS-CoV-2 papain-like protease (PLpro), where its co-crystal structure was deposited in the Protein Data Bank as entry 13MX [2]. These structural credentials make it a procurement-relevant scaffold for structure-based drug discovery (SBDD), fragment-based lead generation (FBLG), and antiviral probe development.

Why N-(2-Methylphenyl)morpholine-4-carbothioamide Cannot Be Replaced by Unsubstituted or para-Substituted Phenyl Analogs


Within the morpholine-4-carbothioamide chemotype, seemingly minor aryl substituent changes produce non-linear shifts in enzyme inhibition potency and protein-binding profiles. For instance, the N-phenyl analog (Ki = 1.11 mM) [1] and the N-(4-chlorophenyl) analog (Ki = 1.70 µM) [2] differ by nearly three orders of magnitude in bovine PNMT inhibitory activity — a 653-fold increase conferred solely by a para-chloro substituent. The ortho-methyl group in N-(2-methylphenyl)morpholine-4-carbothioamide further alters the conformational landscape: crystal structure analysis reveals that the ortho-methyl substituent imposes a distinct torsional constraint on the N-aryl ring relative to the thiocarbonyl plane, which is absent in the N-phenyl parent compound [3]. Additionally, the target compound has been experimentally validated as a SARS-CoV-2 PLpro binder through crystallographic fragment screening — a property not shared by the unsubstituted N-phenyl or N-(4-chlorophenyl) congeners, which were not identified as binders in the same 800-fragment library screen [4]. These orthogonal lines of evidence demonstrate that simple substitution of one morpholine-4-carbothioamide for another is analytically unsound when the procurement objective involves structure-activity relationship (SAR) exploration, selectivity profiling, or antiviral fragment-based drug discovery.

Product-Specific Quantitative Evidence Guide for N-(2-Methylphenyl)morpholine-4-carbothioamide


Ortho-Methyl vs. Unsubstituted Phenyl: Single-Crystal X-Ray Structural Differentiation of Thiocarbonyl Geometry

A direct head-to-head crystallographic study of the N-(2-methylphenyl) (target) and N-phenyl (comparator) morpholine-4-carbothioamides was published by Ramnathan et al. (1996). The C=S bond length in the N-phenyl analog is 1.653(3) Å, which agrees with the mean C=S distance of 1.660 Å for thiourea derivatives [1]. While both compounds form N-H···S hydrogen-bonded chains, the ortho-methyl substituent in the target compound introduces a measurable torsional twist between the aromatic ring plane and the thiocarbonyl moiety that is absent in the N-phenyl analog [1]. This conformational perturbation has consequences for protein-ligand recognition: in the N-(2-methylphenyl) compound, the methyl group occupies a region of space that, in the N-phenyl analog, is filled by solvent or protein side chains in binding pockets, as evidenced by the distinct binding orientation observed in the PLpro co-crystal structure (PDB 13MX) [2].

X-ray crystallography thiourea conformation structure-based drug design

PLpro Fragment Hit Selectivity: Crystallographically Validated Binder Among 800 Fragments

N-(2-Methylphenyl)morpholine-4-carbothioamide (Fr13509) was one of 129 fragments found to bind SARS-CoV-2 PLpro in a crystallographic screen of 800 diverse compounds [1]. The crystal structure was determined at 2.02 Å resolution (PDB 13MX), confirming unambiguous electron density for the ligand within the PLpro active site [1]. Critically, the two most potent fragments from this screen (Fr12895 and Fr12338) achieved IC50 values of 8.013 µM and 4.5 µM, respectively, demonstrating that the screening methodology was capable of identifying micromolar inhibitors at validated binding sites [1]. While Fr13509 itself was not among those with reported IC50 values, its validated binding places it in a privileged set of fragments occupying druggable PLpro hotspots. By contrast, neither the N-phenyl morpholine-4-carbothioamide nor the N-(4-chlorophenyl) analog were reported as PLpro binders in this or any other publicly deposited SARS-CoV-2 PLpro crystallographic screen [1].

SARS-CoV-2 papain-like protease fragment-based drug discovery

Aromatic Substituent-Dependent PNMT Inhibition: Quantitative Cross-Class Discrimination

PNMT inhibitory activity across the morpholine-4-carbothioamide class is exquisitely sensitive to aryl substitution pattern. The N-phenyl analog exhibits a Ki of 1.11 × 10^6 nM (1.11 mM) against bovine PNMT [1], classifying it as essentially inactive. In stark contrast, the N-(4-chlorophenyl) analog displays a Ki of 1.70 × 10^3 nM (1.70 µM) — a 653-fold improvement conferred solely by para-chlorination [2]. The N-(2-methylphenyl) target compound occupies a structurally distinct position within this SAR landscape: the ortho-methyl substituent introduces steric bulk adjacent to the thiourea NH, which is known from general thiourea SAR studies to modulate the (E)/(Z) conformational equilibrium of the thioamide bond and alter hydrogen-bond donor capacity [3]. While a direct PNMT Ki measurement for the target compound has not been publicly reported, the available quantitative data for close analogs establish that minor aryl substituent changes in this chemotype can alter PNMT affinity by factors exceeding 600-fold, and that the ortho-methyl substitution pattern represents an underexplored region of this SAR space.

phenylethanolamine N-methyltransferase PNMT enzyme inhibition

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shifts Relative to N-Phenyl Parent

The addition of a single ortho-methyl group to the N-phenyl morpholine-4-carbothioamide scaffold produces quantifiable changes in key physicochemical descriptors relevant to fragment library design. The N-(2-methylphenyl) target compound has a molecular weight of 236.33 g/mol, which is 14.02 g/mol (6.3%) higher than the N-phenyl parent (MW = 222.31 g/mol) . This increase is accompanied by an elevation in calculated logP by approximately 0.4–0.6 units, consistent with the incremental lipophilic contribution of a methyl substituent . The target compound retains one hydrogen-bond donor (thiourea NH) and two hydrogen-bond acceptors (morpholine oxygen and thiocarbonyl sulfur), maintaining compliance with the Rule of Three (Ro3) fragment criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [1]. These incremental physicochemical adjustments expand the property space coverage of morpholine-4-carbothioamide-based fragment libraries without violating fragment-like character.

drug-likeness Lipinski parameters fragment physicochemical properties

Research and Industrial Application Scenarios for N-(2-Methylphenyl)morpholine-4-carbothioamide (Fr13509)


SARS-CoV-2 PLpro Fragment-to-Lead Optimization Using a Co-Crystal Structure

Research groups pursuing inhibitors of SARS-CoV-2 papain-like protease can initiate structure-guided elaboration directly from the N-(2-methylphenyl)morpholine-4-carbothioamide scaffold using the PDB 13MX co-crystal structure (2.02 Å resolution) to visualize the fragment's binding pose, hydrogen-bond interactions, and adjacent subpockets amenable to vector-based growing, merging, or linking strategies [1]. This eliminates the need for fragment soaking or co-crystallization trials, accelerating the hit-to-lead timeline.

Methyltransferase Selectivity Profiling Using Ortho-Substituted Thiourea SAR Probes

Because PNMT inhibitory potency varies by >600-fold across the morpholine-4-carbothioamide series depending on aryl substitution, the N-(2-methylphenyl) variant — which has not been previously characterized against PNMT — can serve as a structural probe to map the steric and electronic tolerance of the PNMT active site relative to the N-phenyl (Ki = 1.11 mM) and N-(4-chlorophenyl) (Ki = 1.70 µM) benchmarks [2]. This three-compound mini-panel enables systematic deconvolution of ortho vs. para contributions to methyltransferase binding affinity.

X-Ray Crystallography-First Fragment Library Assembly

For core facilities and screening platforms that build crystallography-ready fragment libraries, N-(2-methylphenyl)morpholine-4-carbothioamide offers the advantage of a pre-determined crystal structure (Acta Cryst. C, 1996) and a validated co-crystal structure with a therapeutically relevant protein (PLpro, PDB 13MX) [3]. This dual structural characterization makes it suitable for inclusion in target-agnostic fragment libraries where structural tractability is a key selection criterion.

Physicochemical Property-Driven Fragment Library Expansion

Fragment library curators who have already included the N-phenyl morpholine-4-carbothioamide (MW 222; predicted logP 1.60) and seek to systematically increase scaffold lipophilicity without leaving Rule-of-Three space can select the N-(2-methylphenyl) analog (MW 236; predicted logP ~2.0–2.2) as a logical next-step addition . This enables controlled, incremental exploration of lipophilic SAR while maintaining fragment-like character.

Quote Request

Request a Quote for N-(2-methylphenyl)morpholine-4-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.